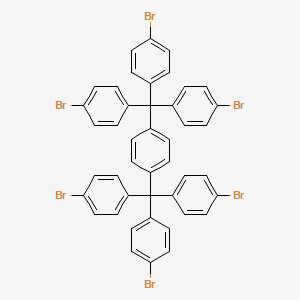
1,4-Bis(tris(4-bromophenyl)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(tris(4-bromophenyl)methyl)benzene is a complex organic compound with the molecular formula C44H28Br6 and a molecular weight of 1036.12 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with tris(4-bromophenyl)methyl groups at the 1 and 4 positions. It is a halogenated aromatic compound, making it significant in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(tris(4-bromophenyl)methyl)benzene typically involves the reaction of benzene with tris(4-bromophenyl)methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(tris(4-bromophenyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, this compound readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted aromatic compounds, while oxidation can yield brominated quinones .
Scientific Research Applications
1,4-Bis(tris(4-bromophenyl)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1,4-Bis(tris(4-bromophenyl)methyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can form halogen bonds with electron-rich sites in biomolecules, influencing their structure and function. Additionally, the aromatic nature of the compound allows it to participate in π-π interactions with other aromatic systems, affecting molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-bromophenyl)methane: Similar in structure but with four bromophenyl groups attached to a central carbon atom.
1,3,5-Tris(4-bromophenyl)benzene: Contains three bromophenyl groups attached to a benzene ring at the 1, 3, and 5 positions
Uniqueness
1,4-Bis(tris(4-bromophenyl)methyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high molecular weight and extensive bromination make it particularly useful in applications requiring high thermal stability and reactivity .
Properties
Molecular Formula |
C44H28Br6 |
|---|---|
Molecular Weight |
1036.1 g/mol |
IUPAC Name |
1,4-bis[tris(4-bromophenyl)methyl]benzene |
InChI |
InChI=1S/C44H28Br6/c45-37-17-5-31(6-18-37)43(32-7-19-38(46)20-8-32,33-9-21-39(47)22-10-33)29-1-2-30(4-3-29)44(34-11-23-40(48)24-12-34,35-13-25-41(49)26-14-35)36-15-27-42(50)28-16-36/h1-28H |
InChI Key |
CLFGRQYAWIWCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C(C5=CC=C(C=C5)Br)(C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


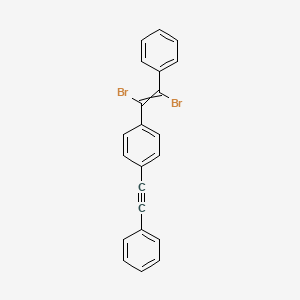
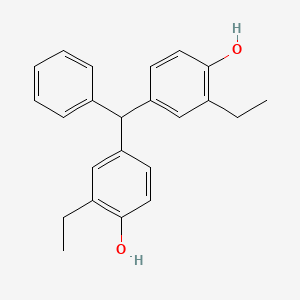
![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)

![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)
![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)
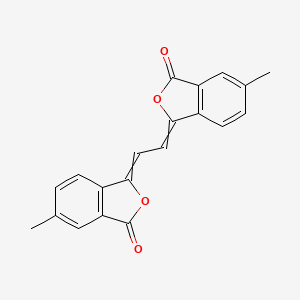
![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)

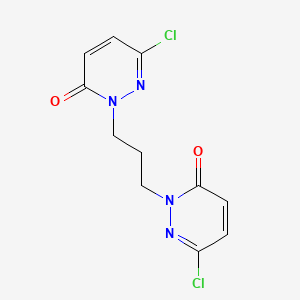
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
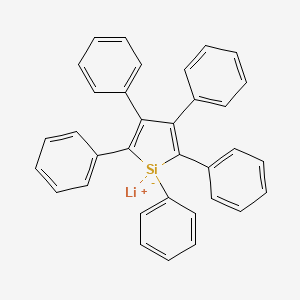
![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)
